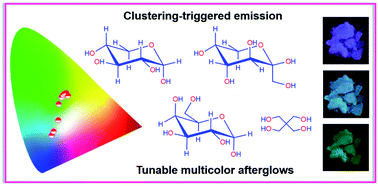A clustering-triggered emission strategy for tunable multicolor persistent phosphorescence†
Chemical Science Pub Date: 2020-02-11 DOI: 10.1039/C9SC06518K
Abstract
A clustering-triggered emission (CTE) strategy, namely the formation of heterogeneous clustered chromophores and conformation rigidification, for achieving tunable multicolor phosphorescence in single-component compounds is proposed. Non-conventional luminophores comprising just oxygen functionalities and free of π-bonding, i.e., D-(+)-xylose (D-Xyl), pentaerythritol (PER), D-fructose (D-Fru) and D-galactose (D-Gal), were adopted as a simple model system with an explicit structure and molecular packing to address the hypothesis. Their concentrated solutions and crystals at 77 K or under ambient conditions demonstrate remarkable multicolor phosphorescence afterglows in response to varying excitation wavelengths, because of the formation of diverse oxygen clusters with sufficiently rigid conformations. The intra- and inter-molecular O⋯O interactions were definitely illustrated by both single crystal structure analysis and theoretical calculations. These findings shed new light on the origin and simple achievement of tunable multicolor phosphorescence in single-component pure organics, and in turn, have strong implications for the emission mechanism of non-conventional luminophores.


Recommended Literature
- [1] Controlled synthesis of brightly fluorescent CH3NH3PbBr3 perovskite nanocrystals employing Pb(C17H33COO)2 as the sole lead source†
- [2] An empirical bond energy equation
- [3] Motion, deformation and pearling of ferrofluid droplets due to a tunable moving magnetic field
- [4] Conformational analysis of polysaccharides. Part II. Alternating copolymers of the agar–carrageenan–chondroitin type by model building in the computer with calculation of helical parameters
- [5] Metal nanotrough embedded colorless polyimide films: transparent conducting electrodes with exceptional flexibility and high conductivity†
- [6] A unified physical mechanism for martensitic phase transition and ductility in Ni–Mn-based ferromagnetic shape memory alloys: the case of Cu-doped Ni2MnGa†
- [7] Back cover
- [8] Germanium–tin alloy nanocrystals for high-performance lithium ion batteries†
- [9] Inside back cover
- [10] N–H activation of hydrazines by a heterobimetallic Zr–Co complex: promotion of one-electron chemistry at Zr†‡

Journal Name:Chemical Science
Research Products
-
CAS no.: 119584-73-5
-
CAS no.: 136088-69-2









